N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide
Overview
Description
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C23H18N4O4S2 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.07694742 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic units. For instance, compounds derived from benzothiazoles and nitrobenzamides can be synthesized through condensation reactions, involving initial formation of intermediate products followed by further functionalization (Bates & Li, 2002; Mehdipour‐Ataei & Hatami, 2007).
- Novel diamine monomers containing sulfone, sulfide, and amide units have been synthesized for the development of polyimides, demonstrating the versatility of incorporating benzothiazole units into polymer synthesis for materials with enhanced thermal stability and solubility (Mehdipour‐Ataei & Hatami, 2007).
Biological Activities
- Derivatives of benzothiazoles, including those with nitro groups and amine functionalities, have been explored for their biological activities. For example, compounds structurally related to the target molecule have shown potential as anticancer agents, with activities against various cancer cell lines being evaluated (Racané et al., 2006; Romero-Castro et al., 2011).
- The antibacterial activity of benzothiazole derivatives, especially those with hydroxy substitutions, has been investigated against pathogens such as Streptococcus pyogenes. These studies highlight the potential of benzothiazole-based compounds in developing new antibacterial agents (Gupta, 2018).
Properties
IUPAC Name |
N-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-14-3-2-4-16(11-14)24-21(28)13-32-23-26-19-10-7-17(12-20(19)33-23)25-22(29)15-5-8-18(9-6-15)27(30)31/h2-12H,13H2,1H3,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISJFPDKCKDFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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